molecular formula C20H31N3O2 B2530860 N-(3,4-dimethylphenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide CAS No. 1795477-07-4

N-(3,4-dimethylphenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide

Cat. No.: B2530860
CAS No.: 1795477-07-4
M. Wt: 345.487
InChI Key: FWVPDNVVKUAPGN-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide is a chemical compound offered for research purposes. This substance is a derivative of the [1,4'-bipiperidine] scaffold . Compounds based on the bipiperidine structure are of significant interest in medicinal chemistry and pharmaceutical research. Scientific literature indicates that piperidine and bipiperidine carboxamide analogs are investigated for their potential biological activities . For instance, some piperidine carboxamide derivatives have been explored as novel potent analgesics targeting opioid receptors , while other analogs have been identified as potent and selective inhibitors with activity against infectious diseases . Additionally, certain 1,4'-bipiperidine derivatives have been studied as antagonists for viral infections . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the identity, purity, and stability of the compound for their specific applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-15-4-5-17(14-16(15)2)21-20(24)23-10-6-18(7-11-23)22-12-8-19(25-3)9-13-22/h4-5,14,18-19H,6-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVPDNVVKUAPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)N3CCC(CC3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide typically involves multiple steps, starting with the preparation of the bipiperidine core. One common method involves the reaction of 3,4-dimethylphenylamine with 4-methoxybenzoyl chloride under basic conditions to form the intermediate amide. This intermediate is then subjected to cyclization reactions to form the bipiperidine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions. Catalysts and solvents are carefully selected to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(3,4-dimethylphenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxylic acid, while reduction may produce N-(3,4-dimethylphenyl)-4-methoxy-[1,4’-bipiperidine]-1’-methanol .

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide involves its interaction with specific molecular targets. It is believed to act on certain receptors in the nervous system, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is thought to influence neurotransmitter release and receptor binding .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Bipiperidine-Carboxamide Derivatives

Compound Name Substituents on Bipiperidine Core Aromatic/Functional Groups CAS Number Therapeutic/Functional Role Reference
This compound 4-methoxy 3,4-dimethylphenyl Not Provided Under investigation (hypothetical)
Pipamperone (Floropipamide) None 4-fluorophenyl, 4-oxobutyl chain 1893-77-9 Antipsychotic agent
4-(3,4-Dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]-[1,4'-bipiperidine]-1'-carboxamide 4-(3,4-dichlorophenoxy) 4-methylphenylsulfonyl 485391-80-8 Unknown (structural analogue)
N-(2,6-Dimethylphenyl)piperidine-2-carboxamide (Impurity B) None 2,6-dimethylphenyl Not Provided Pharmaceutical impurity
1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide None Benzyl group 1762-50-1 Synthetic intermediate

Key Comparative Insights

Substituent Effects on Pharmacological Activity

  • Aromatic Substitution : The 3,4-dimethylphenyl group in the target compound contrasts with Pipamperone’s 4-fluorophenyl moiety (). The latter’s fluorine atom enhances metabolic stability and receptor affinity, while the dimethyl groups in the target compound may influence steric interactions with hydrophobic binding pockets.
  • However, this substitution may reduce membrane permeability ().

Physicochemical Properties

  • LogP : Predicted to be lower than Pipamperone (logP ~3.5) due to the methoxy group’s polarity, though the dimethylphenyl group may offset this effect ().

Research Findings and Implications

  • Pipamperone : Demonstrates dopamine D2 receptor antagonism, suggesting bipiperidine-carboxamides may target CNS receptors ().
  • Dichlorophenoxy-Sulfonyl Analogue (CAS 485391-80-8): The sulfonyl group may enhance protein binding, as seen in sulfonamide drugs ().
  • Impurity B () : Highlights the importance of positional isomerism (2,6- vs. 3,4-dimethylphenyl) in avoiding unintended biological activity.

Biological Activity

N-(3,4-dimethylphenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure

The compound features a bipiperidine core, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The IUPAC name of the compound is N-(3,4-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)piperidine-1-carboxamide. Its molecular formula is C20H31N3O2C_{20}H_{31}N_3O_2 with a molecular weight of approximately 351.48 g/mol.

Synthesis

The synthesis of this compound typically involves:

  • Preparation of the Bipiperidine Core : This can be achieved by reacting 3,4-dimethylphenylamine with 4-methoxybenzoyl chloride under basic conditions.
  • Cyclization : The intermediate amide undergoes cyclization to form the bipiperidine structure.

This multi-step process can be optimized for industrial production using continuous flow reactors and high-throughput screening methods to enhance yield and minimize by-products .

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the nervous system. It is believed to modulate neurotransmitter release and receptor binding, potentially influencing various physiological responses .

Pharmacological Properties

Research has indicated that this compound may possess several pharmacological properties:

  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, making it a candidate for treating neurological disorders.
  • Ligand Activity : It has been investigated as a ligand in receptor studies, particularly concerning its interaction with glutamate receptors .

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

  • Cytotoxicity Studies : In vitro studies demonstrated that derivatives of bipiperidine compounds exhibited varying degrees of cytotoxicity against cancer cell lines. For instance, modifications in the methoxy group significantly affected the cytotoxic profile .
  • Pharmacokinetics : A study on related compounds highlighted their pharmacokinetic properties, showing rapid brain uptake and significant half-lives in circulation, which are crucial for therapeutic applications .

Comparative Analysis of Biological Activity

CompoundBiological ActivityReference
This compoundPotential neuroprotective effects; ligand for glutamate receptors
ALX-171 (related compound)High brain exposure; moderate cytotoxicity
Other bipiperidine derivativesVariable cytotoxicity; receptor modulation

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(3,4-dimethylphenyl)-4-methoxy-[1,4′-bipiperidine]-1′-carboxamide?

A multi-step synthesis involving coupling reactions is typical. For example, bipiperidine derivatives can be synthesized via nucleophilic substitution or amidation. Evidence from analogous compounds (e.g., stepwise alkylation of 4-methoxy-[1,4′-bipiperidine] with a substituted phenylcarboxamide) suggests using polar aprotic solvents like DMSO and bases such as triethylamine to facilitate reactivity . Intermediate purification via column chromatography and characterization by LC-MS/HPLC is critical to ensure yield and purity.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization is achieved via slow evaporation in solvents like methanol or dichloromethane. Software suites such as SHELXL (for refinement) and WinGX (for data processing) are used to resolve the structure. The bipiperidine moiety’s conformation and methoxy group orientation are key parameters analyzed .

Q. What analytical techniques validate the compound’s identity and purity?

High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is used for purity assessment. Mass spectrometry (LC-MS/HRMS) confirms molecular weight. Nuclear magnetic resonance (NMR) spectroscopy (1H/13C, 2D-COSY/HSQC) resolves structural features, particularly the bipiperidine linkage and substituent positions .

Q. What safety protocols are recommended for handling this compound?

Refer to Safety Data Sheets (SDS) for analogous carboxamides: use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation. In case of skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes. No specific toxicity data exists, but assume neurotoxic potential due to structural similarity to pipamperone .

Q. How does this compound compare structurally to related neurological agents?

The bipiperidine-carboxamide scaffold is shared with drugs like pipamperone (a dopamine antagonist). Key differences include the 3,4-dimethylphenyl substituent and methoxy group, which may alter lipophilicity and target binding .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental NMR data for derivatives?

Cross-validate computational models (e.g., DFT-based NMR prediction) with experimental data. If shifts diverge, check for solvent effects, tautomerism, or crystallographic packing artifacts. Use SC-XRD (via SHELX) to confirm spatial arrangements and refine NMR assignments .

Q. What structure-activity relationship (SAR) insights exist for modifying the bipiperidine-carboxamide scaffold?

Substitutions on the phenyl ring (e.g., electron-withdrawing groups) enhance metabolic stability. The methoxy group’s position influences solubility; replacing it with bulkier substituents (e.g., ethoxy) may alter binding kinetics. Analog studies (e.g., pipamperone derivatives) suggest that chain length between bipiperidine and carboxamide affects CNS penetration .

Q. What in silico strategies predict this compound’s binding to neurological targets?

Molecular docking (AutoDock Vina, Schrödinger) against dopamine or serotonin receptors can be performed. Use crystal structures (PDB) of homologous proteins for homology modeling. Validate predictions with in vitro assays (e.g., radioligand binding) and compare to pipamperone’s known affinities .

Q. How is the compound’s enantiomeric purity assessed during synthesis?

Chiral HPLC with a cellulose-based column resolves enantiomers. Circular dichroism (CD) spectroscopy or X-ray crystallography (if crystals are obtainable) confirms absolute configuration. Racemic mixtures may require chiral auxiliaries or asymmetric catalysis during synthesis .

Q. What stability studies are recommended for long-term storage?

Conduct accelerated stability testing under ICH guidelines: expose the compound to 40°C/75% RH for 6 months. Monitor degradation via HPLC and characterize degradants using LC-MS. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

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